1-cyano-N-(2-ethoxyphenyl)cyclopropanecarboxamide
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Overview
Description
1-cyano-N-(2-ethoxyphenyl)cyclopropanecarboxamide is a cyclopropane derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyano group, an ethoxyphenyl group, and a cyclopropanecarboxamide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of 1-cyano-N-(2-ethoxyphenyl)cyclopropanecarboxamide is Ketol-acid reductoisomerase (KARI) . KARI is an enzyme that plays a crucial role in the biosynthesis of branched-chain amino acids . , making it an attractive target for agrochemical and medicinal discovery.
Mode of Action
The compound interacts with its target, KARI, by mimicking the transition state of the reaction that KARI catalyzes . This reaction involves an alkyl migration from one carbon atom to its neighboring atom . The compound, being a cyclopropane derivative, is designed to resemble this transition state, thereby inhibiting the action of KARI .
Biochemical Pathways
By inhibiting KARI, the compound disrupts the biosynthesis of branched-chain amino acids . This is the second common step in this biosynthetic pathway . The disruption of this pathway can have significant downstream effects, particularly in organisms that rely on this pathway for the production of essential amino acids .
Result of Action
The inhibition of KARI by this compound can lead to a decrease in the production of branched-chain amino acids . This can have various molecular and cellular effects, depending on the specific organism and the role of these amino acids within that organism .
Biochemical Analysis
Biochemical Properties
It is known that similar cyclopropane derivatives have shown bioactivity against the Ketol-acid reductoisomerase (KARI) of Escherichia coli . KARI is an enzyme that catalyzes an important step in the biosynthesis of branched-chain amino acids .
Molecular Mechanism
It is known that similar compounds have shown inhibitory activity against the KARI enzyme , suggesting that 1-cyano-N-(2-ethoxyphenyl)cyclopropanecarboxamide may also interact with this enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyano-N-(2-ethoxyphenyl)cyclopropanecarboxamide typically involves the reaction of 2-ethoxyphenylamine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then treated with cyanogen bromide to introduce the cyano group. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-cyano-N-(2-ethoxyphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ethoxyphenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol
Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-cyano-N-(2-ethoxyphenyl)cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide
- 1-cyano-N-(2-methoxyphenyl)cyclopropanecarboxamide
- 1-cyano-N-(2-fluorophenyl)cyclopropanecarboxamide
Uniqueness
1-cyano-N-(2-ethoxyphenyl)cyclopropanecarboxamide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-cyano-N-(2-ethoxyphenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-11-6-4-3-5-10(11)15-12(16)13(9-14)7-8-13/h3-6H,2,7-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTNVGPASKSFFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2(CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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